2-Methyl-6-nitroaniline is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol. It appears as orange-yellow prisms or brown granular powder and is known for its low solubility in water (less than 1 mg/mL at 73°F) and sensitivity to prolonged exposure to air . The compound is classified under the category of nitroanilines and has several alternative names, including 2-amino-3-nitrotoluene and 6-nitro-o-toluidine .
2-Methyl-6-nitroaniline is a valuable intermediate in organic synthesis due to the presence of both an amine and a nitro functional group. Research has explored various methods for its synthesis, including nitration of o-toluidine and amination of 2-chloro-3-nitrotoluene [, ]. These studies often involve detailed characterization of the product using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity [, ].
The combination of amine and nitro groups makes 2-Methyl-6-nitroaniline a versatile precursor for the synthesis of various organic molecules. Research has explored its use in the preparation of dyes, pigments, pharmaceuticals, and other functional materials []. For example, studies have investigated its application in the synthesis of azo dyes, which are a class of widely used coloring agents.
The compound is also known to react with strong acids, acid chlorides, and oxidizers, which can lead to hazardous situations .
Research indicates that 2-methyl-6-nitroaniline exhibits various biological activities, including:
The synthesis of 2-methyl-6-nitroaniline typically involves:
Recent methods have focused on one-pot synthesis techniques that streamline the process by combining acetylation and nitration steps .
2-Methyl-6-nitroaniline finds use in several applications:
Interaction studies of 2-methyl-6-nitroaniline focus on its reactivity with various substances:
Several compounds share structural similarities with 2-methyl-6-nitroaniline. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Methyl-4-nitroaniline | Similar aromatic structure | Different position of nitro group affecting reactivity |
3-Methyl-2-nitroaniline | Similar aromatic structure | Different substitution pattern leading to varied properties |
4-Methyl-2-nitroaniline | Similar aromatic structure | Position of nitro group alters biological activity |
3-Nitroaniline | Lacks methyl group | Simplified structure leading to different reactivity |
The unique positioning of the methyl and nitro groups in 2-methyl-6-nitroaniline contributes significantly to its specific chemical properties and biological activities compared to these similar compounds.